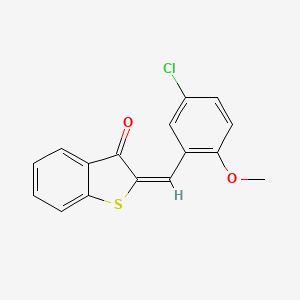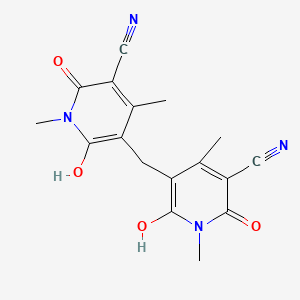
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as CMBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMBO belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and pharmacological properties. In
Mécanisme D'action
The mechanism of action of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting HDACs and AChE, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one may modulate various cellular processes and improve cognitive function.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes and altering their metabolic pathways. In animal studies, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to improve cognitive function and memory retention by enhancing cholinergic neurotransmission and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be easily synthesized in large quantities and purified to high purity. However, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one also has some limitations, such as its poor solubility in water and its instability in acidic and basic conditions. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one may also exhibit off-target effects and interact with other cellular components, leading to unpredictable outcomes.
Orientations Futures
There are several future directions for the study of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to explore the structure-activity relationship (SAR) of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one and its analogs to identify the key structural features that contribute to its biological activity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one in animal models and humans to determine its safety and efficacy profiles. Additionally, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a lead compound for the development of new drugs with improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-acetylthiophene in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 2-mercaptobenzoic acid in the presence of a dehydrating agent. The final product is obtained after purification and recrystallization. The yield of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent, reaction time, and temperature.
Applications De Recherche Scientifique
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2S/c1-19-13-7-6-11(17)8-10(13)9-15-16(18)12-4-2-3-5-14(12)20-15/h2-9H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUSPGYJGYUQGF-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)
![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)